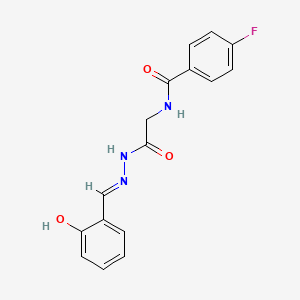![molecular formula C25H23N5O3S B12025683 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025683.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole, un groupe méthoxyphényl et un fragment sulfanyl-acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapesLes conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Ces méthodes comprennent souvent l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues .
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les halogènes). Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent conduire à divers dérivés substitués, en fonction du nucléophile utilisé .
Applications de la recherche scientifique
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et le traitement des maladies.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, en modulant leur activité et en influençant divers processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Applications De Recherche Scientifique
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent :
- N'-[(E)-(3-bromo-4-hydroxy-5-méthoxyphényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- 2-{[4,5-bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-triméthoxyphényl)méthylidène]acétohydrazide .
Unicité
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H23N5O3S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-17-8-11-19(12-9-17)24-28-29-25(30(24)20-6-4-3-5-7-20)34-16-23(32)27-26-15-18-10-13-21(31)22(14-18)33-2/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-15+ |
Clé InChI |
XNDXEEDSAJCBED-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)

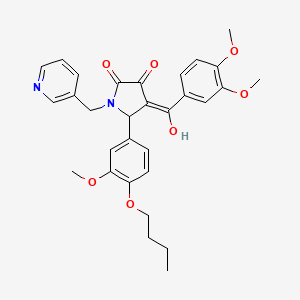

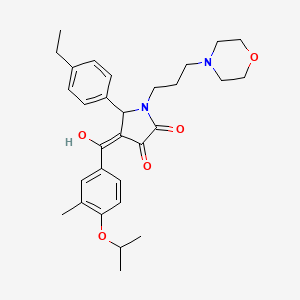
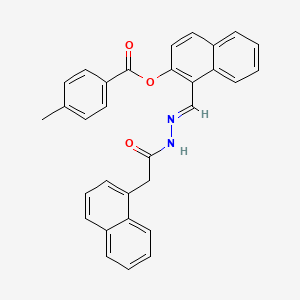
![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
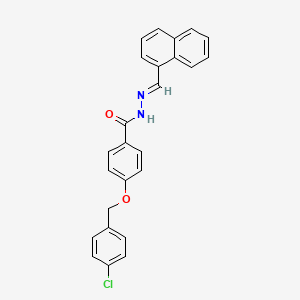
![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)

![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12025674.png)
